molecular formula C10H12ClNO2 B6047958 2-(4-chlorophenoxy)-N,N-dimethylacetamide

2-(4-chlorophenoxy)-N,N-dimethylacetamide

Cat. No.: B6047958
M. Wt: 213.66 g/mol
InChI Key: SOSSMMCOETZESE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N,N-dimethylacetamide is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of acetamide and contains a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N,N-dimethylacetamide typically involves the reaction of 4-chlorophenol with N,N-dimethylacetamide in the presence of a suitable catalyst. One common method involves the use of acetyl chloride as a reagent, which reacts with 4-chlorophenol to form the desired product . The reaction is usually carried out in an organic solvent such as methylene dichloride, and the mixture is heated under reflux conditions for a specific period .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of high-temperature vacuum modes and crystallization techniques can help in obtaining high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
CDMA is recognized for its potential as a pharmacologically active compound. It can be synthesized to produce derivatives that exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The dimethylacetamide moiety is known to enhance the solubility and bioavailability of drugs, making CDMA a valuable scaffold in drug design.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of CDMA showed significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved the inhibition of cell proliferation and induction of apoptosis in targeted cancer cells .
  • Antimicrobial Agents : Research has indicated that CDMA derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Agrochemical Applications

Fungicides and Herbicides
CDMA is utilized in the formulation of agrochemicals, particularly as an active ingredient in fungicides and herbicides. Its chlorophenoxy group enhances herbicidal activity by interfering with plant growth regulation mechanisms.

Case Studies

  • Fungicidal Efficacy : In agricultural trials, formulations containing CDMA showed effective control over fungal pathogens in crops such as wheat and corn. The compound acts by disrupting fungal cell wall synthesis, leading to cell lysis .
  • Herbicidal Activity : CDMA-based herbicides have been tested for their ability to control broadleaf weeds in cereal crops. Field studies reported a significant reduction in weed biomass with minimal phytotoxicity to the crops .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N,N-dimethylacetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chlorophenoxy group with an acetamide moiety makes it versatile for various applications in research and industry .

Biological Activity

2-(4-Chlorophenoxy)-N,N-dimethylacetamide (commonly referred to as 4-chlorophenoxy dimethylacetamide) is a compound that has garnered attention in various fields of biological and chemical research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a dimethylacetamide moiety. Its chemical formula is C10H12ClNC_{10}H_{12}ClN and it possesses unique properties that influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Preliminary data suggest that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory conditions.
  • Neuroprotective Properties : Some studies indicate that the compound may protect neuronal cells from oxidative stress, which could have implications in neurodegenerative diseases.

Antimicrobial Activity

A study conducted by demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant antimicrobial potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In vitro experiments indicated that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in macrophages. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Neuroprotective Studies

Research published in explored the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. The results indicated a decrease in apoptosis markers when treated with this compound.

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for evaluating safety:

  • Acute Toxicity : Data from animal studies indicate that high doses can lead to liver degeneration and respiratory tract irritation .
  • Chronic Exposure : Long-term studies suggest that exposure may result in decreased body weight gain and kidney weight changes .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSSMMCOETZESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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